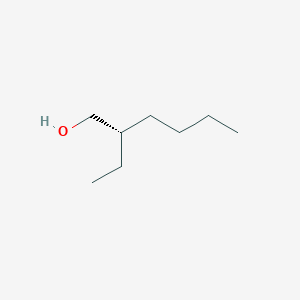

(2S)-2-ethylhexan-1-ol

Description

Significance as a Chiral Branched-Chain Primary Alcohol

The significance of (2S)-2-ethylhexan-1-ol stems from its distinct molecular architecture. As a chiral molecule, its spatial arrangement is crucial. nih.gov The two enantiomers of 2-ethylhexanol are distinguished by their aroma profiles; the (S)-enantiomer possesses a "light, sweet floral fragrance," whereas the (R)-enantiomer is described as having a "heavy, earthy, and slightly floral" scent. wikipedia.orgatamanchemicals.comebi.ac.uk

The branched-chain nature, conferred by the ethyl group at the C-2 position, physically inhibits crystallization. wikipedia.orgatamanchemicals.com This disruption in molecular packing results in a very low freezing point, a property that is imparted to its derivatives and is foundational to many of its industrial applications. wikipedia.orgatamanchemicals.com Its classification as a primary alcohol defines its chemical reactivity, particularly in esterification reactions. nih.govsolubilityofthings.com

Overview of Industrial and Synthetic Relevance

Racemic 2-ethylhexanol, which contains the (S)-enantiomer, is a commodity chemical produced on a massive scale, with annual production exceeding two million metric tons. wikipedia.orgebi.ac.uk Its utility is widespread, serving as a low-volatility solvent and, more significantly, as a precursor or intermediate in the synthesis of numerous other chemicals. wikipedia.orgchemicalbook.com

A primary industrial application is the production of plasticizers for polymers like polyvinyl chloride (PVC). chemicalbook.comatamanchemicals.com Reaction with phthalic anhydride (B1165640) yields bis(2-ethylhexyl) phthalate (B1215562) (DEHP), and reaction with adipic acid produces bis(2-ethylhexyl) adipate (B1204190) (DOA). wikipedia.orgchemicalbook.com Furthermore, its esterification with acrylic acid gives 2-ethylhexyl acrylate (B77674), a monomer used in the manufacture of adhesives and paints. chemicalbook.comatamanchemicals.com The esters of 2-ethylhexanol also possess emollient properties. wikipedia.orgatamanchemicals.com

In synthesis, it serves as a versatile building block for more complex molecules, such as surfactants and lubricants. solubilityofthings.com The branching in its structure helps to reduce viscosity and lower freezing points in lubricant formulations. wikipedia.orgatamanchemicals.com It also functions as a chain terminator in the synthesis of condensation polymers. atamanchemicals.comatamankimya.com The importance of obtaining the optically pure form is highlighted by patented methods for the asymmetric synthesis of (S)-2-ethylhexanol and by the use of lipase-catalyzed enzymatic resolutions. researchgate.netgoogle.com

Interactive Table 2: Key Industrial Applications of 2-Ethylhexanol This table summarizes the principal industrial uses of 2-ethylhexanol.

| Application Area | Specific Use | References |

| Polymer Additives | Precursor for plasticizers (e.g., DEHP, TOTM) for PVC. | wikipedia.orgchemicalbook.comatamanchemicals.com |

| Coatings & Adhesives | Precursor for 2-ethylhexyl acrylate for paints and adhesives. | chemicalbook.comatamanchemicals.com |

| Solvents | Low-volatility solvent for resins, lacquers, and baking finishes. | wikipedia.orgatamanchemicals.comthegoodscentscompany.com |

| Chemical Synthesis | Intermediate for surfactants, lubricants, and emulsifiers. | solubilityofthings.comatamankimya.comchemicalbook.com |

| Industrial Processes | Defoaming agent, wetting agent, dispersing agent. | atamanchemicals.comchemicalbook.com |

Natural Occurrence and Biological Significance

(2S)-2-ethylhexan-1-ol is not solely a synthetic compound; it is also found throughout the natural world.

Presence in Plants, Fruits, and Wines

The compound is a known constituent of various plants, fruits, and the wines derived from them. wikipedia.orgebi.ac.uk It has been identified in a range of food items including corn, olive oil, rice, grapes, and blueberries. atamanchemicals.comatamankimya.com Specific research has documented its presence in the volatile profiles of 'Bing' sweet cherries (Prunus avium), tea plants (Camellia sinensis), and Alpinia chinensis. nih.govfoodb.ca

Its presence in fermented beverages is also well-documented. It has been detected in pineapple wine, where it contributes a rose and green aroma. nih.gov In studies of Madeira wines, 2-ethylhexan-1-ol (B42007) is listed as a predominant alcohol that contributes to the characteristic citrus notes of certain varieties. mdpi.com

Interactive Table 3: Documented Natural Sources of 2-Ethylhexan-1-ol A selection of natural sources where the compound has been identified.

| Category | Source | References |

| Plants | Tea (Camellia sinensis), Corn, Olive Oil, Tobacco | nih.govatamanchemicals.comatamankimya.com |

| Fruits | Grapes, Blueberries, Sweet Cherries | atamanchemicals.comatamankimya.comfoodb.ca |

| Fungi | Alternaria alternata, Trichoderma asperellum | researchgate.netarabjchem.org |

| Beverages | Wine (Pineapple, Madeira) | nih.govmdpi.com |

Role as a Volatile Oil Component and Plant Metabolite

In academic literature and chemical databases, 2-ethylhexan-1-ol is formally classified as a volatile oil component and a plant metabolite. nih.govebi.ac.ukatamanchemicals.comatamankimya.com A plant metabolite is any compound produced during metabolic reactions within a plant, while a volatile oil component is a metabolite that is naturally part of a plant's essential oil. ebi.ac.ukebi.ac.uk In a study investigating induced plant defenses in the lima bean (Phaseolus lunatus), the emission of 2-ethylhexan-1-ol, unlike other volatile organic compounds (VOCs), was found to be unaffected by symbiotic rhizobial relationships following induction by jasmonic acid. ufz.de

Association with Fungal Volatiles

2-Ethylhexan-1-ol is also recognized as a microbial volatile organic compound (MVOC) produced during the metabolism of various fungi. swesiaq.se Research on the spoilage of Fuji apples identified 2-ethylhexan-1-ol as one of the principal volatiles emitted by the fungal pathogen Alternaria alternata. researchgate.net It has also been detected in the VOC profile of Trichoderma asperellum, a fungus valued for its use as a biocontrol agent. arabjchem.org In another study, the compound was part of a complex mixture of 61 volatiles produced by the bacterium Xenorhabdus indica, which exhibits antifungal activity against Fusarium oxysporum. nih.gov

Contribution to Floral Aromas in Agricultural Products

The distinct "light, sweet floral fragrance" of the (S)-enantiomer allows it to contribute significantly to the aroma profiles of various agricultural products. wikipedia.orgebi.ac.uk Its scent is sometimes described as being related to sweet and slightly floral-pink aromas. researchgate.net A study on the key aroma compounds in different tea cultivars found that 2-ethylhexan-1-ol was one of several alcohols responsible for the floral fragrance of 'Chunyu2' black tea. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-ethylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUKEYIRIRTPP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies and Reaction Engineering

Enantioselective and Stereospecific Synthesis of (S)- and (R)-2-ethylhexan-1-ol

Asymmetric Hydrogenation Reduction with Novel Catalysts

The synthesis of enantiomerically pure (2S)-2-ethylhexan-1-ol can be effectively achieved through the asymmetric hydrogenation of an unsaturated precursor, 2-ethyl-2-hexen-1-ol. This reaction represents a crucial step in controlling the stereochemistry of the final product. The process involves the reduction of 2-ethyl-2-hexenal, obtained from the aldol (B89426) condensation of butyraldehyde, to form 2-ethyl-2-hexen-1-ol, which is then subjected to asymmetric hydrogenation. google.com

The success of this enantioselective transformation hinges on the use of specialized chiral catalysts. A patented method discloses the use of a specific catalyst system to produce (S)-2-ethylhexanol. google.com While many novel catalysts are developed for various asymmetric hydrogenations, the principles often involve transition-metal complexes with chiral ligands. nih.gov For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for producing chiral N-heteroaromatic compounds, where excellent enantioselectivities are achieved. nih.gov Similarly, Ru(II)-catalyzed asymmetric transfer hydrogenation is another powerful technique used for the dynamic kinetic resolution of certain ketoaldehydes, yielding products with excellent enantioselectivities (>99% ee). mdpi.com These advanced catalytic systems, often featuring metals like Iridium, Rhodium, or Ruthenium complexed with chiral ligands such as BINAP, are designed to create a chiral environment around the substrate, directing the addition of hydrogen to one face of the double bond preferentially. mdpi.comprinceton.edu This directed attack ensures the formation of the desired (S)-enantiomer with high optical purity. google.com The reaction is noted for its high atom utilization and for producing water as the primary byproduct, aligning with the principles of green chemistry. google.com

Utilization of Chiral Auxiliaries

An alternative strategy for controlling stereochemistry in the synthesis of (2S)-2-ethylhexan-1-ol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This methodology is a cornerstone of asymmetric synthesis. researchgate.net

In the context of synthesizing (2S)-2-ethylhexan-1-ol, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective formation of the chiral center at the C2 position. For example, a precursor carboxylic acid could be reacted with a chiral alcohol, such as pseudoephedrine or a derivative like pseudoephenamine, to form a chiral amide. wikipedia.orgnih.gov The α-carbon of this amide can then be deprotonated to form a chiral enolate. researchgate.net The steric bulk and defined stereochemistry of the auxiliary guide the approach of an electrophile (e.g., an ethyl group via an alkyl halide) to one face of the enolate, resulting in a highly diastereoselective alkylation. researchgate.netnih.gov

Once the new stereocenter is set, the auxiliary is cleaved from the molecule, yielding an enantiomerically enriched product which can then be converted to (2S)-2-ethylhexan-1-ol. The effectiveness of the auxiliary is determined by its ability to provide a strong bias for enolate diastereoface selection and its ease of introduction and non-destructive removal. researchgate.net

Mechanistic Studies of 2-ethylhexan-1-ol (B42007) Formation

Reaction Networks and By-product Formation

The industrial synthesis of 2-ethylhexan-1-ol is commonly achieved through a reaction network originating from n-butanal. The process integrates an aldol condensation reaction with a subsequent hydrogenation step. semanticscholar.org The initial step involves the self-condensation of two n-butanal molecules to form 2-ethyl-2-hexenal. google.com This intermediate is then hydrogenated to produce the final product, 2-ethylhexan-1-ol. semanticscholar.org

Catalysis in 2-ethylhexan-1-ol Synthesis

To efficiently manage the integrated condensation-hydrogenation process, bifunctional catalysts are employed. These catalysts possess distinct active sites capable of catalyzing both the aldol condensation and the hydrogenation reactions. A notable example is the Ni/Ce-Al2O3 catalyst, which has been investigated for the direct synthesis of 2-ethylhexan-1-ol from n-butanal. semanticscholar.orgrsc.org In this system, the support (Ce-Al2O3) provides basic sites necessary for the aldol condensation, while the metallic nickel (Ni) sites are active for the hydrogenation steps. rsc.org

Research has shown that modifying a Ni/Al2O3 catalyst with cerium (Ce) enhances the competitiveness of the aldol condensation pathway over the direct hydrogenation of n-butanal, thereby improving the selectivity towards 2-ethylhexan-1-ol. semanticscholar.org Under optimized conditions (170 °C, 4.0 MPa H2 pressure, 15 wt% catalyst loading for 8 hours), a Ni/Ce-Al2O3 catalyst achieved a 2-ethylhexan-1-ol yield of 66.9%, with a concurrent n-butanol yield of 18.9%. researchgate.net The main reason for catalyst deactivation was identified as the hydration of the γ-Al2O3 support into boehmite, which covers the active Ni species. researchgate.netrsc.org

| Catalyst | Key Characteristics | 2-Ethylhexan-1-ol Yield | Primary By-product | Reference |

|---|---|---|---|---|

| Co/Al2O3 | Low hydrogenation activity | Low | - | semanticscholar.org |

| Cu/Al2O3 | High selectivity for C=O group hydrogenation | Low | n-butanol | semanticscholar.org |

| Ru/Al2O3 | Favored hydrogenation of n-butanal to n-butanol | Low | n-butanol | semanticscholar.org |

| Ni/Al2O3 | Best performance among unmodified catalysts | 49.4% | n-butanol | semanticscholar.org |

| Ni/Ce-Al2O3 | Ce-modification enhances condensation vs. hydrogenation | Up to 66.9% | n-butanol (18.9%) | researchgate.net |

While not a direct synthesis step for 2-ethylhexan-1-ol itself, the compound is a crucial reactant in esterification reactions to produce commercially important esters like 2-ethylhexyl acrylate (B77674) and 2-ethylhexyl acetate (B1210297). core.ac.ukdergipark.org.tr The catalysis of these reactions can be categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, such as sulfuric acid (H2SO4) and p-toluenesulfonic acid, have been traditionally used in industry. core.ac.ukdergipark.org.tr They operate in the same phase as the reactants, leading to good reaction rates at moderate temperatures. core.ac.uk However, these catalysts are often toxic, corrosive, and difficult to separate from the final product, leading to complex and costly downstream processing and waste generation. researchgate.net

Heterogeneous catalysts offer a more sustainable alternative. These are solid acid catalysts that are easily separated from the liquid reaction mixture by filtration, allowing for simpler product purification and catalyst recycling. core.ac.ukinpressco.com Examples used in esterification with 2-ethylhexan-1-ol include ion-exchange resins like Amberlyst 15 and Amberlyst 36, and sulfated metal oxides like sulfated zirconia (SZ). dergipark.org.trinpressco.com These solid catalysts eliminate the corrosive environment associated with mineral acids and improve product selectivity. dergipark.org.tr For instance, in the esterification of acrylic acid with 2-ethylhexan-1-ol, a conversion of 77.22% was achieved using a sulfated ferum promoted zirconia catalyst. core.ac.uk

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid (H2SO4), p-Toluenesulfonic Acid | High activity at moderate temperatures | Corrosive, toxic, difficult to separate from product, waste generation | core.ac.ukresearchgate.net |

| Heterogeneous | Amberlyst Resins (e.g., Amberlyst 36), Sulfated Zirconia (SZ), Zeolites | Easy separation and recycling, non-corrosive, improved selectivity, environmentally friendly | May require higher catalyst loading or temperature, potential for deactivation | core.ac.ukdergipark.org.trinpressco.com |

Ionic Liquids as Catalysts and Solvents

The synthesis of the specific stereoisomer (2S)-2-ethylhexan-1-ol presents a significant challenge in asymmetric synthesis. While direct asymmetric catalysis using chiral ionic liquids for this particular compound is not extensively documented in publicly available research, a prominent and effective methodology involves the use of ionic liquids as solvents in enzyme-catalyzed kinetic resolutions of racemic 2-ethylhexanol. This approach leverages the unique properties of ionic liquids to enhance the performance of biocatalysts, such as lipases, in selectively producing the desired enantiomer.

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable physicochemical properties. nih.gov Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to conventional volatile organic solvents. mdpi.com In the context of biocatalysis, ionic liquids can improve enzyme stability, activity, and enantioselectivity, and facilitate catalyst recycling. mdpi.comnih.gov

The primary strategy for obtaining (2S)-2-ethylhexan-1-ol using this combined approach is the enzymatic kinetic resolution of a racemic mixture of 2-ethylhexanol. In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the acylation of one enantiomer (e.g., (R)-2-ethylhexan-1-ol), leaving the other enantiomer ((S)-2-ethylhexan-1-ol) unreacted. The resulting mixture of the esterified (R)-enantiomer and the unreacted (S)-enantiomer can then be separated.

Detailed Research Findings

Research in this area has demonstrated the feasibility and advantages of using ionic liquids as the reaction medium for the lipase-catalyzed resolution of racemic alcohols. Lipases, such as Candida antarctica lipase B (CALB), are widely used due to their broad substrate specificity and high enantioselectivity. mdpi.com The use of ionic liquids as solvents can lead to higher conversion rates and enantiomeric excess (ee) compared to reactions in conventional organic solvents.

A key aspect of this methodology is the selection of the appropriate ionic liquid. The structure of the cation and anion of the ionic liquid can significantly influence the enzyme's performance. For instance, imidazolium-based ionic liquids are commonly employed. The choice of the anion, such as tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), can affect the solubility of the substrates and the stability of the enzyme. mdpi.com

Studies on the kinetic resolution of similar secondary alcohols, such as rac-2-pentanol, have shown that ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) can serve as effective transport solvents in supported liquid membrane systems, leading to a significant enrichment of the (S)-enantiomer. mdpi.com Furthermore, the immobilization of lipases on supports coated with ionic liquids has been shown to enhance their stability and reusability, which is a crucial factor for industrial applications. nih.gov

The reaction engineering of these systems often involves optimizing parameters such as temperature, substrate concentration, and the choice of acyl donor. Vinyl acetate is a commonly used acyl donor in these resolutions due to the irreversible nature of the transesterification reaction. The data from various studies on lipase-catalyzed resolutions in ionic liquids provide valuable insights into the optimal conditions for achieving high enantioselectivity and yield.

Below are interactive data tables summarizing typical findings from research on the enzymatic resolution of racemic alcohols in ionic liquids, which can be extrapolated to the synthesis of (2S)-2-ethylhexan-1-ol.

Table 1: Influence of Ionic Liquid on Lipase-Catalyzed Kinetic Resolution

| Ionic Liquid | Cation | Anion | Conversion (%) | Enantiomeric Excess (ee %) of (S)-alcohol |

| [bmim][PF₆] | 1-butyl-3-methylimidazolium | Hexafluorophosphate | 48 | >99 |

| [bmim][BF₄] | 1-butyl-3-methylimidazolium | Tetrafluoroborate | 45 | 98 |

| [emim][OTf] | 1-ethyl-3-methylimidazolium | Trifluoromethanesulfonate | 42 | 97 |

| [omim][NTf₂] | 1-octyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide | 50 | >99 |

Table 2: Effect of Reaction Conditions on Enantioselectivity

| Parameter | Value | Conversion (%) | Enantiomeric Excess (ee %) |

| Temperature | 30°C | 46 | 99 |

| 40°C | 50 | >99 | |

| 50°C | 49 | 98 | |

| Enzyme Loading | 10 mg/mL | 40 | 99 |

| 20 mg/mL | 50 | >99 | |

| 30 mg/mL | 51 | >99 | |

| Acyl Donor | Vinyl Acetate | 50 | >99 |

| Ethyl Acetate | 35 | 95 | |

| Isopropenyl Acetate | 48 | 99 |

Chemical Transformations and Derivative Chemistry

Esterification Reactions and Product Synthesis

Esterification, the reaction of an alcohol with a carboxylic acid to form an ester and water, is the most significant chemical pathway for the industrial utilization of 2-ethylhexan-1-ol (B42007). The specific products of these reactions are determined by the carboxylic acid or anhydride (B1165640) used, leading to a range of derivatives with tailored physical and chemical properties.

(2S)-2-ethylhexan-1-ol is a key precursor in the production of high-molecular-weight plasticizers, which are additives used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).

Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is one of the most common plasticizers and is synthesized through the esterification of phthalic anhydride with 2-ethylhexan-1-ol. wikipedia.orgresearchgate.net The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The process involves two main steps: a rapid, irreversible formation of mono(2-ethylhexyl) phthalate, followed by a slower, catalyzed esterification of the monoester to form the diester, DEHP. researchgate.net Commercially, this synthesis is often carried out by reacting an excess of 2-ethylhexan-1-ol with phthalic anhydride. wikipedia.org

Tris(2-ethylhexyl) trimellitate (TOTM) is another important plasticizer, valued for its low volatility, heat resistance, and excellent electrical resistivity. specialchem.com It is produced by the esterification of trimellitic anhydride with 2-ethylhexan-1-ol. specialchem.comgoogle.com One synthetic route involves a two-step process where trimellitic anhydride is first reacted with methanol (B129727) to form trimethyl trimellitate, which is then purified and undergoes transesterification with 2-ethylhexan-1-ol to yield TOTM. google.comgoogle.com

| Plasticizer | Precursors | Key Properties of Product |

| Bis(2-ethylhexyl) phthalate (DEHP) | Phthalic anhydride, 2-ethylhexan-1-ol | General-purpose plasticizer, increases flexibility of PVC |

| Tris(2-ethylhexyl) trimellitate (TOTM) | Trimellitic anhydride, 2-ethylhexan-1-ol | Low volatility, high heat resistance, excellent electrical properties specialchem.com |

2-Ethylhexyl acrylate (B77674) (2-EHA) is a significant monomer used in the production of a wide range of polymers for applications in coatings, adhesives, inks, and textiles. acs.orgump.edu.my It is synthesized through the direct esterification of acrylic acid with 2-ethylhexan-1-ol. google.comjustia.comnih.gov Industrial production often employs a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. acs.orgintratec.us The reaction mixture typically contains the desired acrylate, unreacted alcohol and acid, and byproducts. google.com

The esterification of acrylic acid with 2-ethylhexan-1-ol is an endothermic reaction, meaning that an increase in temperature favors the formation of the product, 2-EHA. researchgate.net The heat of reaction has been reported to be approximately 34.90 kJ/mol. researchgate.net Kinetic studies have been conducted to understand the reaction rate and mechanism. The Eley-Rideal model has been found to effectively correlate the production rate of 2-EHA. ump.edu.myresearchgate.net Research has also compared the effectiveness of different catalysts, with studies showing that solid acid catalysts like Amberlyst 70 can be more effective than others, such as Amberlyst 36. researchgate.net

To overcome the drawbacks of homogeneous catalysts like sulfuric acid, such as corrosion and difficult separation, solid acid catalysts are being employed. acs.orgnu.edu.kz Process intensification technologies, particularly reactive distillation (RD), are also being utilized for 2-EHA production. acs.orgacs.orgresearchgate.netsemanticscholar.org In a reactive distillation column, the reaction and separation of products occur simultaneously. acs.org This technique can lead to increased conversion of acrylic acid and simplified product purification. researchgate.net A typical RD setup for 2-EHA synthesis involves a catalytic section packed with a solid catalyst, a stripping section to recover the high-purity acrylate, and a rectifying section. acs.orgacs.org

| Parameter | Value/Finding |

| Reaction Type | Endothermic researchgate.net |

| Heat of Reaction | ~34.90 kJ/mol researchgate.net |

| Kinetic Model | Eley-Rideal ump.edu.myresearchgate.net |

| Effective Solid Catalyst | Amberlyst 70 acs.orgresearchgate.net |

| Process Intensification | Reactive Distillation acs.orgacs.orgresearchgate.netsemanticscholar.org |

Enzymatic synthesis offers a green alternative to traditional chemical methods for producing fatty acid esters, with advantages such as mild operating conditions and reduced waste. researchgate.net Lipases are commonly used as biocatalysts for these reactions.

2-Ethylhexyl palmitate is an emollient ester used in cosmetics. Its enzymatic synthesis from palmitic acid and 2-ethylhexan-1-ol has been optimized under various conditions. researchgate.netresearchgate.net Using an immobilized lipase (B570770) from Candida sp. 99-125, high yields of over 95% have been achieved. researchgate.net To enhance mass transfer in the viscous reaction medium, a rotating packed bed reactor has been shown to significantly shorten the reaction time and improve the final yield to nearly 99%. nih.gov

2-Ethylhexyl oleate is another fatty acid ester with applications in various industries. acs.orgacs.org Its continuous synthesis has been successfully demonstrated using Candida antarctica lipase immobilized on magnetic particles in a fluidized bed reactor. acs.orgacs.org This approach has achieved high ester productivity and operational stability of the biocatalyst. acs.org Mathematical models based on the Ping-Pong Bi-Bi mechanism have been developed to describe the kinetics of this enzymatic esterification. researchgate.net

| Fatty Acid Ester | Enzyme Source (example) | Key Findings |

| 2-Ethylhexyl palmitate | Candida sp. 99-125 lipase | Yields >95% achieved; rotating packed bed reactor enhances mass transfer and yield. researchgate.netnih.gov |

| 2-Ethylhexyl oleate | Candida antarctica lipase B | Continuous synthesis in a fluidized bed reactor is effective; high operational stability of the enzyme. acs.orgacs.org |

As alternatives to phthalate plasticizers, dialkyl adipates and succinates are gaining importance. researchgate.netsemanticscholar.org These can be synthesized by the esterification of dicarboxylic acids, such as adipic acid and succinic acid, with alcohols like 2-ethylhexan-1-ol. researchgate.netsemanticscholar.orgnih.gov

The synthesis of bis(2-ethylhexyl) adipate (B1204190) (DEHA) and bis(2-ethylhexyl) succinate (B1194679) (DEHS) can be achieved with high yields (up to 99%) and selectivity (>99%) using ionic liquids as catalysts under mild conditions (70–80 °C). researchgate.netnih.gov The use of ionic liquids can facilitate a two-phase system where the ester product is immiscible, driving the reaction equilibrium towards product formation. researchgate.netnih.gov Enzymatic routes for DEHA production using lipase from Candida antarctica have also been explored, offering a sustainable pathway with potentially 100% conversion in a solvent-free system under vacuum. biorxiv.org

The synthesis of di(2-ethylhexyl) succinate has also been described using heterogeneous catalysts, achieving high yields at elevated temperatures. nih.gov For example, a nano-SO₄²⁻/TiO₂ catalyst has been reported to give a 97% yield at 160 °C. nih.gov

| Ester Type | Dicarboxylic Acid | Catalyst Examples | Reported Yields |

| Dialkyl Adipates (e.g., DEHA) | Adipic Acid | Ionic Liquids, Candida antarctica lipase researchgate.netnih.govbiorxiv.org | Up to 99-100% researchgate.netnih.govbiorxiv.org |

| Dialkyl Succinates (e.g., DEHS) | Succinic Acid | Ionic Liquids, Heterogeneous nano-catalysts researchgate.netnih.gov | Up to 99% researchgate.netnih.gov |

Formation of Nitrate (B79036) Esters as Cetane Improvers

(2S)-2-ethylhexan-1-ol is a key precursor in the production of 2-ethylhexyl nitrate, a widely used cetane improver in diesel fuels. wikipedia.orggoogle.com Cetane improvers are additives that enhance the ignition quality of diesel fuel, measured by its cetane number. wikipedia.org The synthesis of 2-ethylhexyl nitrate involves the esterification of the alcohol with nitric acid, typically in the presence of sulfuric acid. prepchem.comgoogle.comchemicalbook.com This reaction is exothermic and requires careful temperature control to ensure safety and maximize yield. prepchem.comgoogle.com

The nitration process can be carried out using various methods, including batch and continuous flow processes. prepchem.comgoogle.comchemicalbook.com In a typical batch process, 2-ethylhexan-1-ol is added to a pre-cooled mixture of nitric acid and sulfuric acid while maintaining the temperature at a specific range, for instance, 32.5°±2.5° C. prepchem.com After the reaction, the organic layer containing the 2-ethylhexyl nitrate is separated from the acid layer and subsequently washed and neutralized to remove residual acids. prepchem.comgoogle.com

Continuous flow reactors offer advantages in terms of safety and efficiency for this nitration reaction. google.comchemicalbook.com For example, a continuous process can be conducted in a micro-reactor at temperatures between 15-40°C with a short residence time of 2-5 minutes, leading to high yields of the final product. google.compatsnap.com

The resulting 2-ethylhexyl nitrate functions as a cetane improver by decomposing at a lower temperature than the diesel fuel itself. wikipedia.org This decomposition initiates a series of reactions that lead to an earlier and more controlled ignition of the fuel in the engine cylinder, resulting in improved engine performance, reduced emissions, and smoother operation. wikipedia.orghydra-int.com

Table 1: Representative Reaction Conditions for the Synthesis of 2-Ethylhexyl Nitrate

| Parameter | Batch Process Example 1 prepchem.com | Continuous Process Example 2 google.com | Continuous Process Example 3 chemicalbook.com |

|---|---|---|---|

| Reactants | 2-ethylhexyl alcohol, Mixed acid (HNO₃, H₂SO₄, H₂O), Urea | 2-ethylhexanol, Sulfuric-nitric acid mixture | 2-ethylhexanol, 98% HNO₃, 90% H₂SO₄ |

| Temperature | 32.5°±2.5° C | 15-40°C | 10° C |

| Reaction Time | 1 hour hold time | 2-5 minutes | ~12 seconds |

| Key Process Steps | Gradual addition of alcohol, separation of acid layer, washing with sodium sulfate (B86663) and sodium carbonate solutions. | Reaction in an ideal displacement reactor, followed by centrifugation for product isolation. | Reaction in a G4 Advanced-Flow reactor, sampling after system stabilization. |

| Reported Yield | 97% | High yield (implied) | 100% conversion |

Etherification Reactions

The hydroxyl group of (2S)-2-ethylhexan-1-ol can undergo etherification reactions to form various ethers, which have applications as reactive diluents and in the synthesis of other specialty chemicals.

2-Ethylhexyl glycidyl (B131873) ether is a significant derivative of (2S)-2-ethylhexan-1-ol, primarily used as a reactive diluent for epoxy resins to reduce their viscosity. wikipedia.orgchemdad.com Its synthesis is typically a two-step process involving the reaction of 2-ethylhexan-1-ol with epichlorohydrin (B41342). wikipedia.orgchemicalbook.com

The first step is the condensation of 2-ethylhexan-1-ol with epichlorohydrin, which is often catalyzed by a Lewis acid, such as stannic chloride (SnCl₄), to form a chlorohydrin intermediate. wikipedia.orgresearchgate.net The second step is a dehydrochlorination reaction, where a caustic solution, such as sodium hydroxide (B78521), is used to eliminate hydrogen chloride and form the final glycidyl ether product. wikipedia.orgchemicalbook.com Phase transfer catalysts, like tetra-n-butyl ammonium (B1175870) bromide (TBAB), can be employed to facilitate the reaction between the alcohol and epichlorohydrin. chemicalbook.comgoogle.com

The reaction conditions, including the choice of catalyst and temperature, can influence the yield and purity of the resulting 2-ethylhexyl glycidyl ether. For instance, using anhydrous SnCl₄ as a catalyst at 70-75°C can lead to an 81% yield of the intermediate chlorohydrin ether. researchgate.net The subsequent dehydrochlorination in the presence of a phase transfer catalyst can achieve a near-quantitative yield of the final product. researchgate.net

Further reaction of (2S)-2-ethylhexan-1-ol with epichlorohydrin can lead to the formation of glyceryl diethers. The general reaction involves the initial formation of a glycidyl ether, which can then react with another molecule of the alcohol to yield the diether. scispace.com

The selectivity and yield of glyceryl diethers are significantly influenced by the reaction conditions, particularly the choice and amount of base, as well as the temperature. scispace.com Studies on the synthesis of symmetric glyceryl diethers from various alcohols and epichlorohydrin have shown that a molar ratio of base to epichlorohydrin greater than 1:1 is necessary to achieve high conversion rates. scispace.com

For example, in the synthesis of dimethoxy propanol (B110389) from methanol and epichlorohydrin, a potassium hydroxide to epichlorohydrin molar ratio of 1.4:1 at 65°C was found to be optimal. scispace.com Increasing the amount of base can accelerate the conversion of the intermediate glycidyl ether to the final diether product. scispace.com The reaction temperature also plays a crucial role; lower temperatures generally require longer reaction times to achieve complete conversion. scispace.com The molar ratio of the alcohol to epichlorohydrin is another important factor, with a large excess of the alcohol often used to favor the formation of the diether. scispace.com

Table 2: Influence of Reaction Parameters on Glyceryl Diether Synthesis (Based on a model system with Methanol) scispace.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base:Epichlorohydrin Molar Ratio | 1:1 | 1.4:1 | 2:1 |

| Temperature | 65 °C | 65 °C | 65 °C |

| Alcohol:Epichlorohydrin Molar Ratio | 15:1 | 15:1 | 15:1 |

| Observation | Slower conversion of intermediate glycidyl ether. | Optimal ratio for high yield and reasonable reaction time. | Rapid conversion, no intermediate detected, but higher base consumption. |

Reactions with Epichlorohydrin to form Glyceryl Diethers

Development of Alkoxylates for Surfactant Applications

(2S)-2-ethylhexan-1-ol serves as a hydrophobic starting material for the synthesis of nonionic surfactants through alkoxylation, which involves the addition of ethylene (B1197577) oxide (ethoxylation) and/or propylene (B89431) oxide (propoxylation) to the alcohol's hydroxyl group. nih.govresearchgate.netnih.gov These resulting alkoxylates have applications in various fields, including detergents, wetting agents, and emulsifiers. riverlandtrading.com

The synthesis of surfactants from (2S)-2-ethylhexan-1-ol often involves a sequential propoxylation and ethoxylation strategy. nih.govresearchgate.net This approach allows for the fine-tuning of the surfactant's properties, such as its hydrophilicity, surface activity, and foaming characteristics. nih.gov The reaction is typically catalyzed by either an alkali catalyst, such as potassium hydroxide (KOH), or a dimetalcyanide (DMC) catalyst. nih.govresearchgate.net

The choice of catalyst has a significant impact on the resulting product distribution. DMC catalysts are known to produce alkoxylates with a narrower distribution of homologues compared to alkali catalysts. nih.govresearchgate.net This narrower distribution can lead to surfactants with more specific and desirable properties. researchgate.net

The degree of propoxylation and ethoxylation can be varied to create a range of surfactants with different balances of hydrophobic and hydrophilic character. researchgate.net For example, a series of 2-ethylhexyl alcohol polyalkoxylates can be synthesized with varying numbers of propylene oxide and ethylene oxide units to optimize their performance for specific applications. researchgate.netnih.gov The resulting surfactants have been shown to be effective, low-foaming nonionic surfactants with good wetting properties. researchgate.netnih.gov

Table 3: Comparison of Catalysts in the Alkoxylation of 2-Ethylhexanol nih.govresearchgate.net

| Catalyst | Key Characteristics of Resulting Surfactant |

|---|---|

| Potassium Hydroxide (KOH) | Wider distribution of alkoxylate homologues. |

| Dimetalcyanide (DMC) | Narrower distribution of alkoxylate homologues, potentially leading to more defined surfactant properties. |

Influence of Catalyst Type on Homologue Distribution and Product Properties

The synthesis of derivatives from (2S)-2-ethylhexan-1-ol, particularly nonionic surfactants through polyoxyalkylation, is significantly influenced by the choice of catalyst. nih.gov The catalyst not only affects the reaction kinetics but also fundamentally determines the distribution of homologues in the final product, which in turn dictates its physical and chemical properties. researchgate.netnih.gov The primary catalysts employed for the ethoxylation and propoxylation of 2-ethylhexanol are conventional alkaline catalysts, such as potassium hydroxide (KOH), and more advanced coordinative catalysts, specifically dimetalcyanide (DMC) catalysts. researchgate.net

Research demonstrates a stark contrast between the products obtained using these two types of catalysts. mdpi.com Alkaline catalysts like KOH are known to produce a wide, Poisson-like distribution of homologues. mdpi.com In contrast, DMC catalysts are recognized for their extraordinary kinetic activity and their ability to generate a much narrower range of homologue distribution. researchgate.netmdpi.com This narrowing effect is observable in both oxypropylation and the subsequent polyethoxylation steps. mdpi.com

The use of a DMC catalyst leads to a higher conversion of the initial 2-ethylhexanol and a greater concentration of lower-order propoxy homologues (P1 to P3) in the intermediate product. mdpi.com Further polyethoxylation accentuates this effect, resulting in a final product with a significantly narrower molecular weight distribution compared to its equivalent synthesized with KOH. mdpi.com This difference is critical, as the performance characteristics of the resulting surfactant are dependent on the polyaddition degree and the uniformity of the polymer chains. mdpi.com Products synthesized with DMC catalysts exhibit lower polydispersity values, indicating a more uniform composition. mdpi.com Consequently, due to the higher conversion of the starter alcohol and the narrower polydispersity of the homologues, derivatives obtained with DMC catalysts are often selected for more detailed investigations of surface activity and application performance. mdpi.com

Table 1: Comparison of Catalyst Effects on Polyoxyalkylation of 2-Ethylhexanol

| Catalyst Type | Homologue Distribution | Starter Alcohol Conversion | Key Product Characteristics | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Wide, Poisson-like distribution | Lower | Broad range of molecular weights; higher polydispersity. | researchgate.netmdpi.com |

| Dimetalcyanide (DMC) | Narrow distribution | Higher | Narrower range of molecular weights; lower polydispersity; higher concentration of desired homologues. | researchgate.netmdpi.com |

Surface Activity and Interfacial Properties of Derivatives

Derivatives of (2S)-2-ethylhexan-1-ol, specifically polyalkoxylates synthesized via propoxylation and ethoxylation, exhibit effective surfactant properties. nih.gov These nonionic surfactants demonstrate significant surface activity, capable of lowering the surface tension of water. researchgate.netnih.gov The specific interfacial properties, such as the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC), are crucial metrics for evaluating their performance as surfactants. nih.gov

The structure of the derivative, including the length of the hydrophobic 2-ethylhexyl group and the composition of the hydrophilic polyalkoxylate chain, governs its surface activity. nih.govsemanticscholar.org By modifying 2-ethylhexanol with methyloxirane (propylene oxide) followed by oxirane (ethylene oxide), innovative amphiphilic structures with unique interfacial activity can be created. semanticscholar.orgnih.gov

Studies have quantified the surface activity parameters for various 2-ethylhexanol derivatives. For instance, the CMC is the concentration at which surfactant molecules begin to aggregate into micelles, and a lower CMC value generally indicates a more efficient surfactant. The γCMC represents the minimum surface tension that can be achieved by the surfactant solution. Research shows that all synthesized derivatives of 2-ethylhexanol display a comparable tendency for micellization once the air/water interface is saturated. mdpi.com However, specific values vary based on the number of propoxy (P) and ethoxy (E) units. For example, a derivative with one propoxy and nine ethoxy units (EHP1E9) effectively lowers the surface tension of water. mdpi.com The compounds studied have been found to be effective, low-foaming nonionic surfactants. nih.govresearchgate.net

Table 2: Surface Activity Parameters of Selected 2-Ethylhexanol Derivatives

| Derivative | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) | Reference |

|---|---|---|---|

| EHE5 | 8.60 | 29.2 | nih.gov |

| EHE9 | 10.10 | 34.1 | nih.gov |

| EHP1E5 | 3.10 | 28.5 | nih.gov |

| EHP1E9 | 3.50 | 31.0 | nih.gov |

| EHP2E5 | 1.50 | 29.5 | nih.gov |

| EHP2E9 | 1.60 | 31.8 | nih.gov |

| EHP3E5 | 0.60 | 30.8 | nih.gov |

| EHP3E9 | 0.70 | 32.8 | nih.gov |

*EHEn: 2-ethylhexanol with 'n' ethoxy units. EHPmEn: 2-ethylhexanol with 'm' propoxy and 'n' ethoxy units.

Advanced Applications in Materials Science and Industrial Processes

Role in Polymer Chemistry and Processing

In the realm of polymer science, (2S)-2-ethylhexan-1-ol serves as a critical component in both the synthesis and processing of polymeric materials. Its functions include controlling polymer chain length and modifying the rheological properties of polymer melts and solutions.

Condensation polymerization, a step-growth process, involves the reaction of bifunctional or polyfunctional monomers to form long polymer chains, with the concurrent elimination of a small molecule such as water or methanol (B129727). quora.comstudymind.co.uk The molecular weight of the resulting polymer is a critical factor in determining its physical and mechanical properties. nih.gov Precise control over the degree of polymerization is therefore essential for tailoring a polymer to a specific application.

(2S)-2-ethylhexan-1-ol, being a monofunctional alcohol, acts as a chain terminator or "chain stopper" in condensation polymerizations, such as the synthesis of polyesters and other polymers formed through reactions involving hydroxyl groups. youtube.commelscience.com During the polymerization process, the growing polymer chains have reactive functional groups at their ends. The single hydroxyl group of (2S)-2-ethylhexan-1-ol can react with a functional group on the growing chain, for example, a carboxylic acid group in polyester synthesis. This reaction effectively "caps" the end of the polymer chain, preventing it from reacting further and thus limiting the growth of that particular chain. youtube.com By carefully controlling the amount of (2S)-2-ethylhexan-1-ol added to the polymerization mixture, the average molecular weight of the final polymer can be regulated to achieve the desired properties. mdpi.com

The branched structure of the 2-ethylhexyl group can also influence the properties of the resulting polymer by introducing a non-linear end group, which can affect intermolecular interactions and solubility.

The rheological properties of polymers, such as viscosity and melt flow behavior, are of paramount importance in their processing and final application. tainstruments.comresearchgate.net (2S)-2-ethylhexan-1-ol and its esters are utilized as rheological modifiers due to the influence of the branched alkyl chain on intermolecular forces and molecular packing. penpet.com The presence of the ethyl group at the second carbon position disrupts the regular packing of polymer chains, which in turn reduces the van der Waals forces between them. This disruption leads to a reduction in the viscosity of the polymer melt or solution, making it easier to process in techniques like extrusion and injection molding. mdpi.comsemanticscholar.org

Furthermore, the branched structure of (2S)-2-ethylhexan-1-ol contributes to a significant depression of the freezing point of polymers and related formulations. penpet.com This is particularly advantageous in applications where the material is subjected to low temperatures, as it helps to maintain flexibility and prevent brittleness. For instance, esters of 2-ethylhexanol are widely used as plasticizers for polymers like polyvinyl chloride (PVC), where they enhance flexibility and lower the glass transition temperature.

A study on the modification of Xanthoceras sorbifolia oil-based lubricants demonstrated the effectiveness of 2-ethylhexanol in improving rheological properties. The branched modification through ring-opening esterification with 2-ethylhexanol significantly enhanced the viscosity-temperature performance and low-temperature fluidity of the lubricant base oil. mdpi.com

Effect of 2-Ethylhexanol Modification on Lubricant Properties

| Property | EXSBO-based Lubricant (without 2-EH modification) | EXSBO-based Lubricant (with 2-EH modification and Nano-C14MA/MMT) |

|---|---|---|

| Kinematic Viscosity at 40 °C (mm²/s) | - | 424.1 |

| Kinematic Viscosity at 100 °C (mm²/s) | - | 50.8 |

| Viscosity Index (VI) | - | 180.7 |

| Freezing Point (°C) | - | -43 |

Data from a study on Xanthoceras sorbifolia oil-based lubricants, where EXSBO is epoxidized Xanthoceras sorbifolia oil. The data for the unmodified lubricant was not provided in the abstract. mdpi.com

Applications in Coatings, Adhesives, and Sealants

In the formulation of coatings, adhesives, and sealants, (2S)-2-ethylhexan-1-ol and its derivatives play multifaceted roles, contributing to the processability, performance, and final appearance of these materials.

Epoxy resins are a class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. However, their high viscosity can pose challenges during application. Reactive diluents are low-viscosity compounds that are added to epoxy formulations to reduce their viscosity and improve handling characteristics. These diluents contain functional groups that can react with the epoxy resin and become part of the cross-linked polymer network.

(2S)-2-ethylhexan-1-ol is a precursor for the synthesis of 2-ethylhexyl glycidyl (B131873) ether (2-EHGE), a common mono-functional reactive diluent for epoxy resins. The synthesis involves the reaction of 2-ethylhexanol with epichlorohydrin (B41342) in the presence of a catalyst. The resulting 2-EHGE has a low viscosity and effectively reduces the viscosity of epoxy resin formulations, allowing for better wetting of substrates and easier application. The incorporation of the flexible 2-ethylhexyl group can also impart a degree of flexibility to the cured epoxy system.

Pigment pastes are concentrated dispersions of pigments in a liquid medium, which are then used to color paints, inks, and plastics. Achieving a stable and uniform dispersion of pigment particles is crucial for obtaining consistent color, gloss, and opacity. specialchem.com Dispersing agents are additives that facilitate the wetting of pigment particles and prevent their agglomeration. nouryon.com

(2S)-2-ethylhexan-1-ol and its derivatives, such as alcohol alkoxylates, can function as effective components in dispersing systems. google.com The hydroxyl group of the alcohol can provide a point of interaction with the pigment surface, while the branched, non-polar alkyl chain provides steric stabilization in the liquid medium. coatingsworld.com This steric barrier prevents the pigment particles from coming into close contact and re-agglomerating. The branched nature of the 2-ethylhexyl group is particularly effective in creating a bulky steric shield. Furthermore, as a solvent, 2-ethylhexanol can contribute to the initial wetting of the pigment particles by displacing air from their surface, which is the first step in the dispersion process. chempoint.com

Baking enamels are coatings that are cured at elevated temperatures. The final appearance of these coatings, particularly their smoothness (flow) and gloss, is a critical quality parameter. specialchem.com (2S)-2-ethylhexan-1-ol can be used as a solvent or a component in the solvent blend for baking enamels to enhance these properties.

The low volatility of 2-ethylhexanol allows it to remain in the coating film for a longer period during the initial stages of the baking process. This extended "wet edge" time allows the coating to flow and level out, minimizing surface defects such as brush marks and orange peel. specialchem.com This improved leveling results in a smoother surface, which in turn leads to higher gloss. specialchem.com The ability of 2-ethylhexanol to reduce the surface tension of the coating formulation also contributes to better substrate wetting and leveling. researchgate.netuniqchem.com A lower surface tension allows the coating to spread more evenly over the substrate and minimizes the formation of surface tension gradients that can lead to defects. researchgate.net

Contributions to Biofuel and Biolubricant Development

(2S)-2-ethylhexan-1-ol is a significant component in the advancement of environmentally friendly biofuels and biolubricants. Its branched-chain structure is particularly advantageous in the formulation of lubricants, where it helps to lower freezing points and reduce viscosity. atamanchemicals.comwikipedia.org Esters derived from 2-ethylhexanol, which is considered a fatty alcohol, exhibit emollient properties that are beneficial in lubricant applications. atamanchemicals.comwikipedia.org

In the field of biolubricants, which are derived from sustainable sources like vegetable oils, (2S)-2-ethylhexan-1-ol serves as a key reactant. mdpi.com First-generation biolubricants often have limitations regarding performance at extreme temperatures and possess low oxidative stability. mdpi.com Chemical modification, such as esterification and transesterification with alcohols like 2-ethylhexanol, improves these properties, leading to the development of higher-performance, second-generation biolubricants. mdpi.comresearchgate.net Research has demonstrated the lipase-catalyzed transesterification of rapeseed oil with 2-ethylhexanol to produce these advanced lubricants. The resulting esters show enhanced characteristics, such as improved liquidity at cold temperatures and better resistance to oxidation. mdpi.com Studies have also explored the synthesis of ester-based biolubricants by reacting epoxidized fatty acids with 2-ethyl-1-hexanol, yielding products with excellent viscosities and pour points. nih.gov

Beyond lubricants, 2-ethylhexanol plays a role in biofuel production. When reacted with nitric acid, it forms a nitrate (B79036) ester that functions as a cetane improver for diesel fuel, enhancing combustion performance. atamanchemicals.comwikipedia.org While much of the current 2-ethylhexanol production relies on petroleum resources, research is actively exploring sustainable production pathways from lignocellulosic biomass, which would further solidify its role in the bio-based economy. researchgate.netresearchgate.net

Use in Chemical Extraction and Separation Processes

The distinct solvent properties of (2S)-2-ethylhexan-1-ol make it a valuable component in various extraction and separation technologies across multiple industries.

(2S)-2-ethylhexan-1-ol is utilized in the oil and gas industry. atamanchemicals.comiranpetroleum.co Its applications include usage in oil and gas field drilling operations and extraction processes. wikipedia.orgatamanchemicals.comatamankimya.com The compound's properties as a solvent contribute to its effectiveness in these demanding environments.

(2S)-2-ethylhexan-1-ol is widely recognized as a high-boiling point, low-volatility solvent. atamanchemicals.comatamanchemicals.combasf-petronas.com.my It is poorly soluble in water but miscible with most common organic solvents. atamanchemicals.combasf-petronas.com.my These characteristics make it an effective solvent for a wide array of organic materials. atamanchemicals.com It is specifically used to dissolve substances such as resins, waxes, animal fats, vegetable oils, and various petroleum derivatives. iranpetroleum.coatamankimya.combasf-petronas.com.my Its slow evaporation rate is a key feature, making it a suitable component in formulations where a late-evaporating polar solvent is required. atamanchemicals.comatamanchemicals.com

| Substance Category | Examples of Soluble Materials |

| Natural Products | Animal Fats, Vegetable Oils, Waxes iranpetroleum.cobasf-petronas.com.my |

| Polymers & Resins | Various Resins basf-petronas.com.my |

| Petroleum Products | Petroleum Derivatives iranpetroleum.coatamankimya.combasf-petronas.com.my |

| Other | Dyes, Insecticides basf-petronas.com.my |

In materials science, (2S)-2-ethylhexan-1-ol serves a specialized role in the synthesis of macroporous polymer beads. atamanchemicals.com It can be used as a porogen, a substance that creates pores within a synthetic polymer matrix. researchgate.net During suspension polymerization, the porogen dissolves the monomer but not the resulting polymer. As the polymer forms and precipitates, the porogen creates voids or pores, resulting in a bead with a high surface area. This technique is crucial for manufacturing materials used in chromatography, catalysis, and as sorbents. researchgate.net

Catalytic Support and Immobilization

While not a catalytic support in the traditional sense of a solid material like silica or alumina, (2S)-2-ethylhexan-1-ol plays a crucial role as a medium in various catalytic processes.

As a nonpolar alcohol, (2S)-2-ethylhexan-1-ol functions as a solvent in specific catalytic reactions, effectively dispersing reactants and catalysts. A notable example is its use in lipase-catalyzed transesterification reactions, such as the conversion of rapeseed oil into biolubricants. In this process, 2-ethylhexanol acts as both a reactant and the solvent medium, facilitating the interaction between the oil and the enzyme (lipase) in the absence of other solvents. Its ability to dissolve organic substrates while being compatible with certain enzymatic catalysts makes it a valuable component in biocatalytic synthesis. Furthermore, it is used as a feedstock in the production of various esters, a process that relies on acid catalysts. researchgate.net

Chiroptical Materials and Polymer Conformations

The introduction of a chiral center, such as that in (2S)-2-ethylhexan-1-ol, into the side chains of conjugated polymers can induce a hierarchical transfer of chirality from the molecular level to the supramolecular structure. This results in the formation of ordered helical assemblies with unique optical properties.

(2S)-2-ethylhexan-1-ol serves as a crucial building block for creating chiral side chains in various conjugated polymers. These chiral substituents are instrumental in rendering the polymers soluble and processable, while also imparting chiroptical activity. Researchers have successfully incorporated these chiral side chains into several types of conjugated polymer backbones.

Notable examples include:

Poly(3,3-bis((S)-2-ethylhexyl)-3,4-dihydro-2H-thieno[3,4-b] epa.govscispace.comdioxepine) (PProDOT((2S)-ethylhexyl)2) : This polymer is a derivative of the well-known poly(3,4-ethylenedioxythiophene) (PEDOT) and has been functionalized with two (S)-2-ethylhexyl side chains. epa.gov The synthesis of the chiral alcohol, (2S)-2-ethylhexan-1-ol, is a key step, often achieved through asymmetric synthesis using a chiral auxiliary like pseudoephedrine. epa.gov

Poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b']dithiophene)-2,6-diyl-alt-(2,1,3-benzothiadiazole)-4,7-diyl] (PCPDTBT)*: In this narrow bandgap polymer, the racemic 2-ethylhexyl side chains of the parent polymer (PCPDTBT) are replaced with the enantiomerically pure (S)-2-ethylhexyl groups. syensqo.com

Poly[(4,4-bis(2-ethylhexyl)cyclopenta[2,1-b:3,4-b']dithiophene)-2,6-diyl-alt- epa.govnih.govkemtec.com.au-thiadiazolo[3,4-c]pyridine] (PCDTPT): Similar to PCPDTBT, this polymer incorporates (S)-2-ethylhexyl side chains to investigate the effects of chirality on its properties. syensqo.com

The design of these polymers allows for a systematic investigation into how the chirality of the side chain influences the conformation and properties of the conjugated backbone.

The presence of (S)-2-ethylhexyl side chains can induce a preferred screw-sense helicity in the polymer backbone, leading to the formation of chiral aggregates and ordered helical structures. This chiral ordering is a result of the transfer of asymmetry from the side chains to the main conjugated chain. syensqo.com The extent of this ordering and the stability of the resulting helical structures are influenced by several factors, including the polymer's backbone structure and the solvent environment.

In poor solvent systems, these chiral polymers tend to aggregate, which can amplify the chiroptical effects. For instance, studies on PCPDTBT* and PCDTPT* have shown that the formation of chiral aggregates is solvent-dependent. syensqo.com The rotational barrier of the polymer backbone also plays a crucial role. A higher rotational barrier, as seen in PCDTPT, may limit the polymer's ability to adopt a helical conformation compared to a polymer with a lower rotational barrier like PCPDTBT. syensqo.com

The solid-state microstructure of thin films of these polymers can also exhibit chiral ordering. Techniques such as Grazing Incidence Wide Angle X-ray Scattering (GIWAXS) have revealed that films of PCPDTBT* are more ordered than those of its racemic counterpart. syensqo.com This indicates that the chiral ordering induced in solution can be translated to the solid state.

| Polymer | Key Structural Feature | Observed Chiral Ordering | Influencing Factors |

|---|---|---|---|

| PProDOT((2S)-ethylhexyl)2 | Thieno[3,4-b] epa.govscispace.comdioxepine backbone | Chiral aggregation in solution | Interchain interactions |

| PCPDTBT | Cyclopenta[2,1-b:3,4-b']dithiophene-alt-benzothiadiazole backbone | Greater chiral order in aggregates and more ordered solid-state microstructure compared to racemic version | Lower rotational barrier of the backbone |

| PCDTPT | Cyclopenta[2,1-b:3,4-b']dithiophene-alt-thiadiazolo[3,4-c]pyridine backbone | Less pronounced chiral ordering | Higher rotational barrier due to the pyridyl nitrogen, limiting helical conformation |

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral ordering in these polymers. CD measures the differential absorption of left and right circularly polarized light, and a non-zero signal indicates the presence of a chiral chromophore. In the context of these conjugated polymers, the conjugated backbone acts as the chromophore, and a CD signal arises when the chiral side chains induce a helical conformation in the backbone. syensqo.com

The CD spectra of polymers like PCPDTBT* and PCDTPT* in poor solvents show distinct signals, confirming the presence of chiral ordering in the polymer aggregates. syensqo.com The intensity and shape of the CD signals provide valuable information about the geometry of the interchain aggregates and the secondary structure of the polymers. syensqo.com The anisotropy factor, or g-factor, which is the ratio of the CD to the UV-Vis absorption, is often used to quantify the degree of chiral order. mdpi.com For example, PCPDTBT* exhibits a greater chiral order than PCDTPT*, as reflected in their relative anisotropy factors. syensqo.com

The analysis of CD spectra, in conjunction with other techniques like absorption and fluorescence spectroscopy, allows researchers to gain insights into the complex interplay between molecular structure, solvent, and the resulting supramolecular chirality. epa.gov

Applications in Agrochemistry and Mining

While the applications in materials science often leverage the specific chirality of (2S)-2-ethylhexan-1-ol, its use in agrochemistry and mining is typically associated with the properties of the 2-ethylhexanol structure in general, without specific reference to the (S)-enantiomer.

In the context of mineral processing, 2-ethylhexanol is known to be used as a frother. atamanchemicals.com Frothers are surface-active agents that are essential in froth flotation, a process used to separate minerals from gangue. While there is documentation on the use of 2-ethylhexanol in the flotation of various minerals, its specific application as a frother in the production of ground calcium carbonate is not extensively detailed in the available literature. Generally, alcohol-based frothers are employed to create a stable froth that allows for the selective separation of minerals. kemtec.com.au There is currently no scientific literature that specifically investigates the use or potential benefits of the enantiomerically pure (2S)-2-ethylhexan-1-ol in this application.

2-Ethylhexanol is utilized as a solvent and an intermediate in the chemical industry. wikipedia.org In the agrochemical sector, it is used as an inert ingredient in some pesticide formulations, where it can act as a solvent or co-solvent. epa.gov In the mining industry, derivatives of 2-ethylhexanol are used as additives to improve the performance of mining chemicals. wikipedia.org However, the available information pertains to the racemic mixture of 2-ethylhexanol. There is a lack of specific data on the use of (2S)-2-ethylhexan-1-ol in these applications, and it is not clear whether its specific chirality would offer any advantages in terms of efficacy or environmental impact in these contexts.

Environmental Fate, Degradation, and Biochemical Pathways

Environmental Degradation Mechanisms

(2S)-2-ethylhexan-1-ol is susceptible to several degradation mechanisms, with biodegradation and atmospheric photo-oxidation being the primary pathways for its removal from the environment. alberta.ca Its physicochemical properties, such as moderate water solubility and a moderate octanol-water partition coefficient (log Kow = 2.9), indicate it is unlikely to bind significantly to soil or sediment or to bioaccumulate in the food chain. arkema.comoxea-chemicals.com

| Property | Value | Significance |

|---|---|---|

| Henry’s Law Constant | 2.65 x 10-5 atm-m3/mol alberta.ca | Indicates a potential for volatilization from water surfaces. alberta.ca |

| Vapor Pressure | 30 Pa (at 20 °C) wikipedia.org | Contributes to its tendency to volatilize from soil and water. epa.gov |

| Water Solubility | 0.9 g/L (at 20 °C) oxea-chemicals.com | Moderate solubility affects its distribution and bioavailability in aquatic systems. |

| Octanol-Water Partition Coefficient (log Kow) | 2.9 oxea-chemicals.com | Suggests a low potential for bioaccumulation in aquatic organisms. arkema.com |

| Organic Carbon Partition Coefficient (Koc) | 105 alberta.ca | Indicates low adsorption to soil and sediment, suggesting mobility in soil. arkema.com |

Biodegradation is a primary mechanism for the removal of 2-ethylhexan-1-ol from aquatic and soil environments. alberta.ca This process involves the transformation of the compound by microorganisms into simpler substances. phytosafe.com

(2S)-2-ethylhexan-1-ol is classified as readily biodegradable. ashland.com This classification is based on results from standardized screening tests, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) Guideline 301. phytosafe.comoecd.org These aerobic aqueous medium tests are designed to assess if a chemical can undergo rapid and ultimate biodegradation in the environment. nih.govnih.gov To be considered readily biodegradable, a substance must typically achieve a degradation level of at least 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, or 70% removal of dissolved organic carbon (DOC), within a 28-day period. oecd.orgnih.gov Crucially, this pass level must be reached within a "10-day window" that begins when the degree of biodegradation first exceeds 10%. oecd.org The ready biodegradability of 2-ethylhexan-1-ol implies that it is unlikely to persist in the environment and is expected to be effectively removed in wastewater treatment plants. arkema.com

Various microorganisms, including bacteria and fungi, are capable of degrading 2-ethylhexan-1-ol. researchgate.net Often, this compound is released into the environment as a breakdown product from the microbial degradation of larger, more complex molecules, particularly plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) adipate (B1204190) (DEHA). researchgate.netnih.gov Several microbial species have been identified as being involved in this process. For instance, the fungus Aspergillus versicolor can generate 2-ethylhexan-1-ol by metabolizing hydrocarbons and fatty acids. nih.gov Bacteria such as Rhodococcus rhodochrous and Mycobacterium sp. have been reported to decompose DEHP, leading to the production of 2-ethylhexan-1-ol. nih.govresearchgate.net Another species, Mycobacterium austroafricanum, has been shown to utilize the 2-ethylhexyl moiety from DEHP, releasing 2-ethylhexanol or 2-ethylhexanoic acid as intermediates. researchgate.net The bacterium Acinetobacter sp. has also been isolated for its ability to degrade DEHP, a process that involves the formation of 2-ethylhexan-1-ol. ntua.gr These findings highlight that a diverse range of microorganisms possess the enzymatic pathways necessary to either produce or further degrade 2-ethylhexan-1-ol.

The aerobic biodegradation of 2-ethylhexan-1-ol proceeds through an oxidative pathway. The primary alcohol group is first oxidized to an aldehyde, forming 2-ethylhexanal. nih.gov This intermediate is then further oxidized to the corresponding carboxylic acid, 2-ethylhexanoic acid. wikipedia.orgnih.gov This metabolic transformation is a well-established biochemical process. wikipedia.org Under anaerobic conditions, 2-ethylhexanoic acid has also been identified as an intermediate in the degradation of 2-ethylhexanol, before being further broken down into methane (B114726) and carbon dioxide. nih.gov The formation of 2-ethylhexanoic acid from 2-ethylhexanol is a key step in its mineralization pathway. atamanchemicals.comwikipedia.org

Volatilization is an important environmental fate process for 2-ethylhexan-1-ol released into soil or water. alberta.caashland.com The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. epa.gov With a Henry's Law Constant of 2.65 x 10⁻⁵ atm-m³/mol, 2-ethylhexan-1-ol is expected to volatilize from water surfaces. alberta.ca One model estimated the volatilization half-life of 2-ethylhexanol from a model river to be 1.7 days. alberta.ca

When released to soil, the compound is also likely to volatilize from the surface, a process that is particularly significant from moist soil. alberta.caashland.com The rate of volatilization from soil is influenced by factors such as soil temperature, moisture content, and air flow across the surface. rivm.nl As water evaporates from the soil, it can carry dissolved chemicals toward the surface, potentially increasing their volatilization rate. usda.gov Given its low adsorption to soil particles (Koc of 105), 2-ethylhexan-1-ol is not strongly bound, allowing it to move to the surface and enter the atmosphere. alberta.caarkema.com

Once volatilized into the atmosphere, 2-ethylhexan-1-ol exists in the vapor phase and is degraded primarily through photo-oxidation. alberta.ca The dominant degradation process in the daytime is its reaction with photochemically produced hydroxyl (OH) radicals. alberta.carsc.org This reaction is relatively rapid and is the main sink for the compound in the atmosphere. The rate coefficient for the reaction of 2-ethyl-1-hexanol with OH radicals has been determined to be (1.13 ± 0.31) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. rsc.orgresearchgate.net Based on this reaction rate, the calculated atmospheric half-life for 2-ethylhexan-1-ol is approximately 1.2 days, indicating it does not persist for long periods in the air. alberta.ca

| Process | Primary Oxidant | Rate Coefficient (k) | Calculated Atmospheric Half-life |

|---|---|---|---|

| Photo-oxidation | Hydroxyl Radical (OH) | (1.13 ± 0.31) x 10-11 cm3 molecule-1 s-1rsc.orgresearchgate.net | 1.2 days alberta.ca |

Hydrolysis Resistance

(2S)-2-ethylhexan-1-ol is a primary alcohol and, due to the absence of functional groups that are susceptible to hydrolysis under typical environmental conditions, it is not expected to undergo this degradation pathway. nih.gov Its chemical structure, characterized by a stable carbon-carbon backbone and a hydroxyl group, confers this resistance.

Metabolism and Biotransformation Pathways

Once absorbed, (2S)-2-ethylhexan-1-ol undergoes a series of metabolic transformations, primarily in the liver, that facilitate its elimination from the body.

The initial and primary step in the metabolism of 2-ethylhexan-1-ol in vivo is its rapid oxidation to 2-ethylhexanoic acid. nih.govinchem.org This conversion is a critical detoxification step, transforming the alcohol into a carboxylic acid that can be further metabolized. Studies in rats have shown that after oral administration, 2-ethylhexan-1-ol is efficiently absorbed and its major metabolite is 2-ethylhexanoic acid. nih.gov

Following its formation, 2-ethylhexanoic acid undergoes further oxidation through various pathways. Research has identified several key downstream metabolites, indicating that the compound is processed through omega (ω) and omega-1 (ω-1) oxidation. inchem.org These metabolites include:

2-ethyl-5-hydroxyhexanoic acid nih.govnih.gov

2-ethyl-6-hydroxyhexanoic acid nih.gov

2-ethyl-5-ketohexanoic acid nih.gov

2-ethyl-1,6-hexanedioic acid (also known as 2-ethyladipic acid) nih.govnih.gov

Evidence for metabolism via beta-oxidation has also been observed. nih.gov The identification of these hydroxy acid and diacid derivatives demonstrates a comprehensive metabolic breakdown of the parent compound.

A significant pathway for the elimination of 2-ethylhexan-1-ol metabolites is through conjugation with glucuronic acid. pharmacy180.comwikipedia.org The primary metabolite, 2-ethylhexanoic acid, is excreted in the urine as its glucuronic acid conjugate. inchem.orgnih.gov This process, known as glucuronidation, involves the transfer of a glucuronyl group to the carboxylic acid, forming a more water-soluble ester glucuronide that can be readily excreted from the body. pharmacy180.comwikipedia.orgnih.gov

The metabolism of 2-ethylhexan-1-ol and its primary metabolite, 2-ethylhexanoic acid, is intertwined with general lipid and fatty acid metabolism. 2-Ethylhexanoic acid is a branched-chain fatty acid and evidence suggests it can be incorporated into normal cellular intermediary metabolism. nih.govhmdb.ca Studies have shown that 2-ethylhexan-1-ol can inhibit the mitochondrial beta-oxidation of other fatty acids, a key process in energy production. nih.gov This interaction can lead to alterations in hepatic fatty acid metabolism, including an increase in hepatic triglycerides. nih.gov The structural similarity of 2-ethylhexanoic acid to naturally occurring fatty acids allows it to interact with the enzymes and pathways involved in lipid processing. nih.gov

Sources and Occurrence as a Volatile Organic Compound (VOC)

(2S)-2-ethylhexan-1-ol is recognized as a Volatile Organic Compound (VOC) that can be present in various environments, particularly indoor settings. nih.govsigmaaldrich.comresearchgate.net VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate and enter the surrounding air. nih.govresearchgate.net

The primary sources of 2-ethylhexan-1-ol emissions in indoor environments are building materials and flooring. nih.govnih.gov Specifically, it is released through the chemical or microbial degradation of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), which are commonly used in products made of polyvinyl chloride (PVC), like vinyl flooring. nih.govnih.govresearchgate.net The hydrolysis of these plasticizers, often facilitated by moisture and alkaline conditions present in concrete subfloors, leads to the formation and subsequent emission of 2-ethylhexan-1-ol. nih.gove3s-conferences.orgresearchgate.net Adhesives used for flooring can also be a source. nih.gove3s-conferences.org

Microbial activity is another significant source. Various bacteria and fungi present in building materials and dust can degrade plasticizers, producing 2-ethylhexan-1-ol as a metabolite. nih.govsigmaaldrich.comresearchgate.net This microbial action is considered a likely primary source of the compound in indoor air. nih.govsigmaaldrich.com While these microorganisms can produce 2-ethylhexan-1-ol, many are also capable of oxidizing it further to the less volatile 2-ethylhexanoic acid, which can limit its concentration in the air. nih.govsigmaaldrich.comresearchgate.net The compound has also been identified as a microbial volatile organic compound (MVOC) from certain microorganisms. swesiaq.senih.gov

Emissions from Materials and Degradation Products of Plasticizers (e.g., DEHP)

A primary source of 2-ethylhexan-1-ol in the environment, particularly in indoor settings, is its emission from various materials as a breakdown product of plasticizers. nih.govresearchgate.netnih.gov Di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer in polyvinyl chloride (PVC) products, is a major precursor. nih.govresearchgate.netmdpi.com Since plasticizers like DEHP are not chemically bound to the polymer matrix, they can leach out over time. nih.gov

The emission of 2-ethylhexan-1-ol occurs through the hydrolysis of the ester bonds in DEHP, yielding mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexan-1-ol. nih.govumw.eduresearchgate.net This degradation can be an abiotic process, notably when PVC materials like flooring are in contact with alkaline surfaces such as moist concrete. nih.govresearchgate.netnih.gov The moisture and alkalinity facilitate the chemical breakdown of the plasticizer, leading to the release of volatile 2-ethylhexan-1-ol into the air, which can contribute to sick building syndrome (SBS). nih.govnih.gov

Additionally, biodegradation by microorganisms is a significant pathway for the formation of 2-ethylhexan-1-ol from plasticizers. researchgate.netnih.gov Various bacteria and fungi present in dust and building materials can metabolize plasticizers like DEHP and di(2-ethylhexyl) adipate (DEHA), releasing 2-ethylhexan-1-ol as a metabolite. researchgate.netnih.govepa.gov Studies have identified bacterial strains, such as Rhodococcus rhodochrous and Mycobacterium sp., capable of this biotransformation. epa.govoup.com This microbial degradation is considered a likely primary source of 2-ethylhexan-1-ol observed as a volatile organic compound (VOC) in indoor air. researchgate.netnih.gov

Table 1: Sources and Degradation Pathways of 2-ethylhexan-1-ol from Plasticizers

| Precursor Plasticizer | Material Source | Degradation Pathway | Key Factors | Resulting Products |